molecular formula C9H8F12O B11962796 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol CAS No. 55793-32-3

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol

Cat. No.: B11962796
CAS No.: 55793-32-3
M. Wt: 360.14 g/mol
InChI Key: HQOBNNVTNWNVMF-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is a colorless, odorless liquid with a low vapor pressure and a high boiling point, making it suitable for various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol typically involves the fluorination of precursor compounds. One common method is the reaction of perfluorinated alkyl iodides with alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination and direct fluorination, allows for efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a solvent for various chemical reactions.

    Biology: The compound is utilized in studies involving fluorinated biomolecules and their interactions with biological systems.

    Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to specific receptors and enzymes, thereby modulating their activity. The compound’s stability and resistance to degradation allow it to exert prolonged effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol: This compound shares a similar structure but differs in the position of the fluorine atoms and the hydroxyl group.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound with similar applications but different functional groups.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a tertiary alcohol group. This structure imparts distinct chemical properties, such as high stability and resistance to chemical reactions, making it valuable for various applications in research and industry.

Properties

CAS No.

55793-32-3

Molecular Formula

C9H8F12O

Molecular Weight

360.14 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-2-methyloctan-2-ol

InChI

InChI=1S/C9H8F12O/c1-4(2,22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3,22H,1-2H3

InChI Key

HQOBNNVTNWNVMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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